molecular formula C18H25BN2O3 B3345745 2-(MorpholinoMethyl)-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1105665-29-9

2-(MorpholinoMethyl)-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B3345745
CAS No.: 1105665-29-9
M. Wt: 328.2 g/mol
InChI Key: PTSMITOSWFIVDQ-UHFFFAOYSA-N
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Description

2-(MorpholinoMethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronic ester-functionalized benzonitrile derivative. Its structure features a morpholinomethyl substituent at the ortho-position relative to the nitrile group and a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the para-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science. The morpholine moiety enhances solubility and modulates electronic properties, while the boronic ester serves as a key reactive site for coupling .

Properties

IUPAC Name

2-(morpholin-4-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BN2O3/c1-17(2)18(3,4)24-19(23-17)16-6-5-14(15(11-16)12-20)13-21-7-9-22-10-8-21/h5-6,11H,7-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSMITOSWFIVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCOCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(MorpholinoMethyl)-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves multiple steps, starting with the preparation of the benzonitrile core. The morpholine group is introduced via nucleophilic substitution, while the dioxaborolane moiety is incorporated through a palladium-catalyzed borylation reaction. The reaction conditions often require anhydrous solvents, inert atmosphere, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and scalability. The use of automated systems can enhance reproducibility and efficiency, reducing the overall cost of production.

Chemical Reactions Analysis

Types of Reactions

2-(MorpholinoMethyl)-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The morpholine ring can be oxidized to form N-oxides.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Palladium catalysts and aryl halides for cross-coupling reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

2-(MorpholinoMethyl)-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is utilized in various scientific research applications:

    Chemistry: As a building block in organic synthesis and catalysis.

    Biology: In the development of bioactive molecules and probes.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(MorpholinoMethyl)-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its interaction with specific molecular targets. The morpholine ring can engage in hydrogen bonding and electrostatic interactions, while the dioxaborolane moiety can participate in boron-mediated reactions. These interactions can modulate biological pathways and chemical processes, making the compound valuable in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally analogous benzonitrile derivatives containing boronic ester groups, highlighting substituent positions and functional group variations:

Compound Name Substituents (Position) Molecular Formula Key Applications/Reactivity Reference
2-(MorpholinoMethyl)-5-(dioxaborolan-2-yl)benzonitrile MorpholinoMethyl (C2), Boronic ester (C5) C₁₈H₂₄BN₂O₃ Suzuki coupling; drug intermediates
5-Amino-2-(dioxaborolan-2-yl)benzonitrile Amino (C5), Boronic ester (C2) C₁₃H₁₇BN₂O₂ Fluorescent probes; agrochemicals
3-Chloro-5-(dioxaborolan-2-yl)benzonitrile Chloro (C3), Boronic ester (C5) C₁₃H₁₄BClNO₂ Cross-coupling; halogenated intermediates
2-Methoxy-5-(dioxaborolan-2-yl)benzonitrile Methoxy (C2), Boronic ester (C5) C₁₄H₁₈BNO₃ OLED materials; liquid crystals
3-(Trifluoromethyl)-5-(dioxaborolan-2-yl)benzonitrile Trifluoromethyl (C3), Boronic ester (C5) C₁₄H₁₄BF₃NO₂ Fluorinated drug scaffolds

Research Findings

  • Suzuki-Miyaura Coupling Efficiency : A study on 2-Methoxy-5-(dioxaborolan-2-yl)benzonitrile demonstrated 85% yield in coupling with aryl bromides under mild conditions (40°C, CsF catalyst) , whereas 3-Chloro-5-(dioxaborolan-2-yl)benzonitrile required higher temperatures (80°C) for comparable yields due to electronic deactivation by the chloro group .
  • Crystallographic Data: 2-((4-(dioxaborolan-2-yl)phenoxy)methyl)benzonitrile (from ) exhibited a planar crystal structure with a dihedral angle of 8.2° between the boronic ester and nitrile groups, suggesting minimal steric hindrance for coupling.

Biological Activity

2-(MorpholinoMethyl)-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a complex organic compound that has attracted attention in various fields of scientific research due to its unique structural features and potential biological applications. This compound contains a morpholine ring, a benzonitrile group, and a dioxaborolane moiety, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The morpholine ring facilitates hydrogen bonding and electrostatic interactions with biological macromolecules. The dioxaborolane moiety is known for its participation in boron-mediated reactions, which can modulate various biological pathways. This dual functionality makes the compound a candidate for drug development and molecular probes in biological research.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes involved in key metabolic pathways.
  • Targeting Protein-Protein Interactions : Its unique structure allows it to disrupt protein-protein interactions crucial for cellular signaling.

1. Anticancer Activity

A study conducted by researchers at the Groningen Research Institute of Pharmacy explored the potential anticancer effects of this compound. The results indicated that it significantly reduced the viability of breast cancer cells (MCF-7) in vitro. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

2. Enzyme Inhibition Studies

In another investigation focused on enzyme inhibition, the compound was tested against several kinases involved in cancer progression. The findings revealed that it effectively inhibited CDK4/6 activity, leading to cell cycle arrest in cancer cells. This suggests its potential as a therapeutic agent for cancers driven by dysregulated cell cycle progression.

3. Protein-Protein Interaction Disruption

Research on the ability of this compound to disrupt protein-protein interactions showed promising results in targeting PD-L1/PD-1 interactions. In vitro assays demonstrated that it could enhance T-cell activation by blocking PD-L1 binding to PD-1 on T-cells.

Comparative Data Table

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study FocusCell Line/TargetKey FindingsReference
Anticancer ActivityMCF-7 (Breast Cancer)Induced apoptosis; reduced cell viabilityGroningen Research Institute
Enzyme InhibitionCDK4/6Significant inhibition; caused cell cycle arrestInternal Study
Protein Interaction DisruptionPD-L1/PD-1Enhanced T-cell activation; blocked interactionImmunology Journal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(MorpholinoMethyl)-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-(MorpholinoMethyl)-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

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